Subnanomolar CA IX Inhibition: 94-Fold Greater Potency vs. Clinical Candidate SLC-0111 (U-104)
CA IX-IN-3 demonstrates a subnanomolar inhibitory concentration (IC50) of 0.48 nM against CA IX [1]. This represents a substantial 94-fold improvement in potency when compared directly to the leading clinical-stage CA IX inhibitor, SLC-0111 (U-104), which exhibits a Ki of 45.1 nM against the same target . This differential is critical for applications requiring robust target saturation.
| Evidence Dimension | CA IX Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 0.48 nM |
| Comparator Or Baseline | SLC-0111 (U-104) Ki = 45.1 nM |
| Quantified Difference | ~94-fold more potent |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This magnitude of potency difference enables the use of significantly lower compound concentrations to achieve equivalent or superior target inhibition, which is a primary driver of reduced off-target toxicity and improved experimental signal-to-noise ratios.
- [1] Gao, R., et al. (2013). Optimization of heterocyclic substituted benzenesulfonamides as novel carbonic anhydrase IX inhibitors and their structure activity relationship. European Journal of Medicinal Chemistry, 62, 597-604. PMID: 23429054. View Source
